

Comparative Analysis of 2,2,3,5-Tetramethylhexanal and Alternative C10 Aldehydes

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Compound of Interest

Compound Name: 2,2,3,5-Tetramethylhexanal

Cat. No.: B15263473

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A comprehensive guide for researchers and drug development professionals on the physicochemical, spectroscopic, and toxicological properties of selected C10 aldehydes.

Initial Investigation Note: An extensive search of scientific literature and chemical databases yielded no experimental data for **2,2,3,5-tetramethylhexanal**. This suggests that this specific branched aldehyde isomer is not a commercially available or well-characterized compound. Consequently, this guide provides a comparative analysis of two representative C10 aldehydes: the linear n-decanal and the branched 3,5,5-trimethylhexanal, to serve as valuable alternatives for research and development purposes.

Physicochemical, Spectroscopic, and Toxicological Data Summary

The following table summarizes the key properties of n-decanal and 3,5,5-trimethylhexanal, providing a clear comparison of their physical and chemical characteristics.

Property	n-Decanal	3,5,5-Trimethylhexanal
Molecular Formula	C ₁₀ H ₂₀ O[1]	C ₉ H ₁₈ O[2][3]
Molecular Weight	156.27 g/mol [1]	142.24 g/mol [2][4]
CAS Number	112-31-2[1]	5435-64-3[2]
Appearance	Colorless to light yellow liquid[1][5]	Colorless liquid[3]
Odor	Fatty, citrus-like[5]	Aldehydic[2]
Boiling Point	207-209 °C[1]	173 °C[4], 67-68 °C at 2.5 mmHg[2]
Melting Point	7 °C[1]	< -60 °C[4]
Density	0.830 g/mL at 25 °C[6]	0.817 g/mL at 25 °C[2]
Refractive Index	n ₂₀ /D 1.428[7]	n ₂₀ /D 1.421[2]
Solubility in Water	Insoluble[6]	100 mg/L at 20 °C[2]
Flash Point	85 °C[6]	47 °C (closed cup)[4]
LD50 Oral (Rat)	3730 mg/kg[6]	No data available
Skin Irritation	Irritating[6]	Irritating[8]
Eye Irritation	Irritating[6]	Irritating[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are outlined below.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid samples.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).

- Procedure:
 - A few drops of the aldehyde are placed in the small test tube.
 - The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
 - The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.
 - As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements.

- Apparatus: Graduated cylinder, analytical balance.
- Procedure:
 - The mass of a clean, dry graduated cylinder is accurately measured.
 - A known volume of the aldehyde is transferred into the graduated cylinder.
 - The mass of the graduated cylinder containing the aldehyde is measured.
 - The density is calculated by dividing the mass of the aldehyde (final mass - initial mass) by the measured volume.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of liquids.

- Apparatus: Abbe refractometer, light source (sodium lamp), dropper.
- Procedure:
 - The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
 - A few drops of the aldehyde are placed on the surface of the prism.
 - The prism is closed, and the light source is positioned to illuminate the sample.
 - The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the aldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ^1H NMR of aldehydes, the aldehydic proton typically appears in the downfield region (δ 9-10 ppm). Protons on the α -carbon to the carbonyl group usually resonate between δ 2.0-2.5 ppm. For ^{13}C NMR, the carbonyl carbon of an aldehyde gives a characteristic signal in the range of δ 190-215 ppm.

b. Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid aldehyde is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

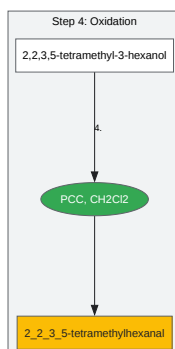
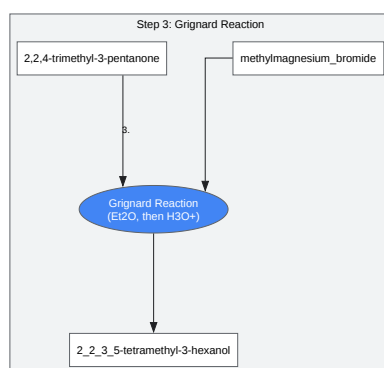
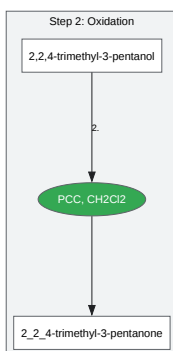
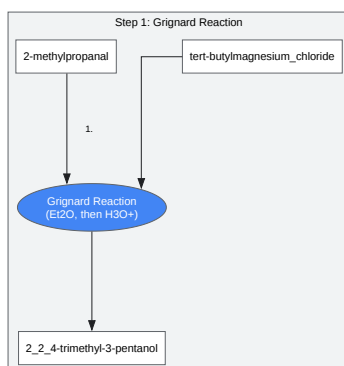
- **Data Acquisition:** The IR spectrum is recorded using an IR spectrometer. Key characteristic absorptions for aldehydes include a strong C=O stretching band around 1720-1740 cm^{-1} for saturated aliphatic aldehydes, and two C-H stretching bands for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} .

c. Mass Spectrometry (MS)

- **Sample Introduction:** The aldehyde sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** Electron ionization (EI) is a common method for aldehydes.
- **Data Analysis:** The mass spectrum will show the molecular ion peak (M^+), which corresponds to the molecular weight of the compound. Characteristic fragmentation patterns for aldehydes include α -cleavage and McLafferty rearrangement, which can provide structural information.

Hypothetical Synthesis of 2,2,3,5-Tetramethylhexanal

Given the absence of **2,2,3,5-tetramethylhexanal** in the chemical literature, a plausible synthetic route is proposed. This multi-step synthesis utilizes common and reliable organic reactions.



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Caption: Hypothetical synthesis of **2,2,3,5-tetramethylhexanal**.

This proposed synthesis begins with the Grignard reaction between 2-methylpropanal and tert-butylmagnesium chloride to form the secondary alcohol, 2,2,4-trimethyl-3-pentanol. This alcohol is then oxidized to the corresponding ketone, 2,2,4-trimethyl-3-pentanone, using pyridinium chlorochromate (PCC). A second Grignard reaction with methylmagnesium bromide converts the ketone into the tertiary alcohol, 2,2,3,5-tetramethyl-3-hexanol. Finally, a selective oxidation of this hindered secondary alcohol with a mild oxidizing agent like PCC would yield the target aldehyde, **2,2,3,5-tetramethylhexanal**. It is important to note that the final oxidation step might be challenging due to steric hindrance and could potentially lead to side reactions.

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